6'-Hydroxy-2',4'-dimethoxychalcone
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Overview
Description
6’-Hydroxy-2’,4’-dimethoxychalcone is an organic compound belonging to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is found in various natural sources, including medicinal plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxy-2’,4’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 2’,4’-dimethoxyacetophenone and 6’-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6’-Hydroxy-2’,4’-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavonoids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various flavonoids, reduced chalcones, and substituted derivatives with altered biological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential in inhibiting cancer cell growth, particularly in breast cancer.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6’-Hydroxy-2’,4’-dimethoxychalcone involves multiple pathways:
Antiproliferative Activity: It induces apoptosis in cancer cells by activating caspases and causing DNA damage.
Anti-inflammatory Effects: The compound inhibits the expression of pro-inflammatory enzymes such as tyrosinase.
Antioxidant Properties: It scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
6’-Hydroxy-2’,4’-dimethoxychalcone can be compared with other chalcones such as:
2’-Hydroxy-4’,6’-dimethoxychalcone: Similar in structure but differs in the position of hydroxyl and methoxy groups.
4’-Hydroxy-2,4-dimethoxychalcone: Known for its anti-malarial and anti-bacterial activities.
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone: Exhibits different biological activities due to the additional hydroxyl group.
The uniqueness of 6’-Hydroxy-2’,4’-dimethoxychalcone lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLSQLKXBHUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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